MFCD34619846
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Overview
Description
MFCD34619846 is an organic compound with the molecular formula C7H5BrClIO It is a halogenated phenylmethanol derivative, characterized by the presence of bromine, chlorine, and iodine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD34619846 typically involves the halogenation of phenylmethanol derivatives. One common method is the sequential halogenation of phenylmethanol using bromine, chlorine, and iodine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like iron(III) chloride or copper(II) sulfate to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions in batch or continuous flow reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is typically purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
MFCD34619846 undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The halogen atoms can be selectively reduced to form less halogenated derivatives.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of (3-Bromo-2-chloro-5-iodophenyl)aldehyde or (3-Bromo-2-chloro-5-iodobenzoic acid).
Reduction: Formation of (3-Bromo-2-chloro-5-iodophenyl)methane.
Substitution: Formation of (3-Azido-2-chloro-5-iodophenyl)methanol or (3-Thiocyanato-2-chloro-5-iodophenyl)methanol.
Scientific Research Applications
MFCD34619846 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in halogenation reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of MFCD34619846 involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms on the benzene ring can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. Additionally, the hydroxyl group can form hydrogen bonds, further stabilizing the interaction. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-2-iodophenyl)methanol: Lacks the chlorine atom, resulting in different reactivity and applications.
(3-Bromo-2-chloro-6-fluoro-5-iodophenyl)methanol: Contains an additional fluorine atom, which can influence its chemical properties and biological activity.
(3-Bromo-5-chloro-2-iodophenyl)methanol:
Uniqueness
MFCD34619846 is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This unique structure makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(3-bromo-2-chloro-5-iodophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClIO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2,11H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELBCSFLWYWAKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)Cl)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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